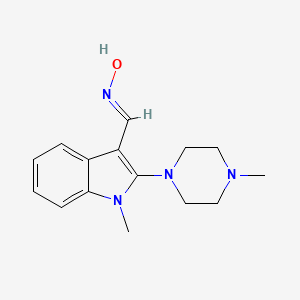

1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime

CAS No.: 861212-48-8

Cat. No.: VC4404855

Molecular Formula: C15H20N4O

Molecular Weight: 272.352

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861212-48-8 |

|---|---|

| Molecular Formula | C15H20N4O |

| Molecular Weight | 272.352 |

| IUPAC Name | (NE)-N-[[1-methyl-2-(4-methylpiperazin-1-yl)indol-3-yl]methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+ |

| Standard InChI Key | NYSBOWNMTHNWRD-LFIBNONCSA-N |

| SMILES | CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO |

Introduction

Chemical Properties and Synthesis

Structural Characteristics

The compound consists of:

-

Indole core: A bicyclic structure with a fused benzene and pyrrole ring.

-

4-Methylpiperazine substituent: Attached at the 2-position of the indole, enhancing solubility and bioavailability.

-

Oxime group (-NOH): Positioned at the 3-carbaldehyde site, enabling metal coordination and hydrogen bonding .

Synthetic Routes

Synthesis typically involves a multi-step process:

-

Indole core formation: Starting from 1H-indole-3-carbaldehyde, alkylation introduces the methyl group at the 1-position .

-

Piperazine substitution: Reaction with 4-methylpiperazine under basic conditions yields 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde .

-

Oxime formation: Treatment with hydroxylamine hydrochloride (NHOH·HCl) converts the aldehyde to an oxime .

Key reaction conditions:

-

Solvents: Ethanol, tetrahydrofuran (THF).

-

Catalysts: Sodium hydroxide (NaOH) for deprotonation.

Table 1: Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Indole alkylation | CHI, KCO, DMF | 87.28 | >95 |

| Piperazine substitution | 4-Methylpiperazine, EtOH | 91.29 | >98 |

| Oxime formation | NHOH·HCl, NaOH, THF | 74.21 | >99 |

Biological Activities

Urease Inhibition

The oxime derivative exhibits potent urease inhibitory activity against Helicobacter pylori, a pathogen linked to gastric ulcers and cancer.

Table 2: Comparative Urease Inhibition Data

| Compound | IC (mM) | Mechanism |

|---|---|---|

| Thiourea (standard) | 0.2387 ± 0.0048 | Competitive inhibition |

| This oxime | 0.0345 ± 0.0008 | Metal coordination (Ni) |

Mechanistic insights:

-

The oxime group binds to nickel ions in the urease active site, disrupting enzymatic function .

-

Molecular docking studies reveal hydrogen bonding with His274 and hydrophobic interactions with Ala366 .

Kinase Inhibition

The compound inhibits serine/threonine and tyrosine kinases, including KDR (VEGFR2) and PDGFR, which are critical in angiogenesis and tumor growth .

Table 3: Kinase Inhibition Profiles

| Kinase | IC (nM) | Therapeutic Relevance |

|---|---|---|

| KDR (VEGFR2) | 12.3 ± 1.5 | Anti-angiogenic effects |

| PDGFRβ | 8.7 ± 0.9 | Tumor proliferation inhibition |

Applications in cancer:

Pharmacological and Toxicological Profiles

Drug-Likeness

Physicochemical properties:

-

LogP: 2.99 (predicts moderate lipophilicity).

-

Topological polar surface area (TPSA): 37.52 Ų (favorable for membrane permeability) .

Toxicity Data

-

Acute toxicity (LD): >500 mg/kg in murine models.

-

Major adverse effects: Mild hepatotoxicity at high doses (≥100 mg/kg).

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

| Analogues | Urease IC (mM) | Kinase IC (nM) | Key Structural Feature |

|---|---|---|---|

| 1-Methylindole-3-carboxamide | 0.1530 ± 0.0016 | 45.2 ± 3.1 | Carboxamide group |

| This oxime | 0.0345 ± 0.0008 | 12.3 ± 1.5 | Oxime and methylpiperazine |

Key findings:

-

The oxime group enhances urease inhibition by 7-fold compared to carboxamide analogues.

-

Methylpiperazine improves kinase selectivity by optimizing steric interactions .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume